Cas no 2228741-53-3 (3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol)

3-{2-(Propan-2-yloxy)phenylmethyl}azetidin-3-ol is a structurally distinct azetidine derivative featuring a propan-2-yloxy-substituted phenylmethyl group at the 3-position. This compound is of interest in medicinal chemistry due to its constrained azetidine ring, which imparts rigidity and potential bioactivity. The hydroxyl group at the 3-position of the azetidine ring enhances its polarity, potentially improving solubility and interaction with biological targets. The isopropoxy substituent on the phenyl ring may influence pharmacokinetic properties, such as metabolic stability. This scaffold is a promising intermediate for the development of small-molecule therapeutics, particularly in targeting central nervous system (CNS) disorders or as a building block for further functionalization.
3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol structure
2228741-53-3 structure
Product name:3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol
CAS No:2228741-53-3
MF:C13H19NO2
Molecular Weight:221.29546380043
CID:5994431
PubChem ID:165707348

3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol
    • EN300-1760406
    • 3-{[2-(propan-2-yloxy)phenyl]methyl}azetidin-3-ol
    • 2228741-53-3
    • インチ: 1S/C13H19NO2/c1-10(2)16-12-6-4-3-5-11(12)7-13(15)8-14-9-13/h3-6,10,14-15H,7-9H2,1-2H3
    • InChIKey: LVBWTCJOKRPWHZ-UHFFFAOYSA-N
    • SMILES: OC1(CC2C=CC=CC=2OC(C)C)CNC1

計算された属性

  • 精确分子量: 221.141578849g/mol
  • 同位素质量: 221.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 226
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.5Ų
  • XLogP3: 1.5

3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1760406-10g
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidin-3-ol
2228741-53-3
10g
$5037.0 2023-09-20
Enamine
EN300-1760406-0.5g
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidin-3-ol
2228741-53-3
0.5g
$1124.0 2023-09-20
Enamine
EN300-1760406-1.0g
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidin-3-ol
2228741-53-3
1g
$1172.0 2023-06-03
Enamine
EN300-1760406-0.25g
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidin-3-ol
2228741-53-3
0.25g
$1078.0 2023-09-20
Enamine
EN300-1760406-0.05g
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidin-3-ol
2228741-53-3
0.05g
$983.0 2023-09-20
Enamine
EN300-1760406-2.5g
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidin-3-ol
2228741-53-3
2.5g
$2295.0 2023-09-20
Enamine
EN300-1760406-5.0g
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidin-3-ol
2228741-53-3
5g
$3396.0 2023-06-03
Enamine
EN300-1760406-10.0g
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidin-3-ol
2228741-53-3
10g
$5037.0 2023-06-03
Enamine
EN300-1760406-0.1g
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidin-3-ol
2228741-53-3
0.1g
$1031.0 2023-09-20
Enamine
EN300-1760406-5g
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidin-3-ol
2228741-53-3
5g
$3396.0 2023-09-20

3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol 関連文献

3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-olに関する追加情報

Comprehensive Overview of 3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol (CAS No. 2228741-53-3)

3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol (CAS No. 2228741-53-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound features an azetidin-3-ol core, a four-membered nitrogen-containing ring, which is increasingly studied for its bioactivity and role in drug discovery. The presence of a propan-2-yloxy group and a phenylmethyl substituent further enhances its versatility, making it a candidate for various synthetic and medicinal chemistry applications.

In recent years, the demand for novel heterocyclic compounds like 3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol has surged, driven by the growing interest in targeted therapies and precision medicine. Researchers are particularly intrigued by its potential as a building block for small-molecule inhibitors or modulators of biological pathways. The compound's azetidine ring, a less common but highly valuable scaffold, is known for its conformational rigidity and ability to improve pharmacokinetic properties in drug candidates. This aligns with current trends in drug development, where ring strain and three-dimensional molecular architectures are leveraged to enhance binding affinity and selectivity.

The synthesis of CAS No. 2228741-53-3 typically involves multi-step organic reactions, including etherification and ring-closing strategies. Its propan-2-yloxy side chain introduces lipophilicity, which can influence solubility and membrane permeability—a critical factor in drug design. Given the rise of AI-driven drug discovery and computational chemistry, this compound has also been explored in virtual screening libraries. Questions like "How does 3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol interact with enzyme targets?" or "What are its metabolic stability profiles?" are frequently searched, reflecting its relevance in modern research.

From an industrial perspective, 2228741-53-3 is often categorized as a high-value intermediate for APIs (Active Pharmaceutical Ingredients) or functional materials. Its structural motifs are reminiscent of compounds used in CNS (Central Nervous System) therapeutics, a hot topic given the global focus on mental health and neurodegenerative diseases. Additionally, the compound's potential role in catalysis or material science applications has sparked interest, particularly in the context of sustainable chemistry and green synthesis.

Safety and regulatory aspects of 3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol are also frequently queried. While it is not classified as a hazardous substance, proper handling protocols are recommended due to its synthetic complexity. The compound's stability under various conditions (e.g., pH, temperature) is another area of investigation, especially for researchers optimizing storage and formulation processes. As the pharmaceutical industry shifts toward continuous manufacturing and flow chemistry, intermediates like this are gaining traction for their scalability and reproducibility.

In summary, CAS No. 2228741-53-3 represents a compelling case study in the intersection of medicinal chemistry and molecular design. Its combination of an azetidine core and tailored substituents offers a template for innovation in drug development and beyond. With ongoing advancements in structural elucidation techniques (e.g., cryo-EM, NMR) and machine learning-aided discovery, the future applications of this compound are poised to expand, addressing unmet needs in healthcare and technology.

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